2-(Quinolin-3-yliminomethyl)phenol
Description
Properties
CAS No. |
23976-22-9 |
|---|---|
Molecular Formula |
C16H12N2O |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
2-(quinolin-3-yliminomethyl)phenol |
InChI |
InChI=1S/C16H12N2O/c19-16-8-4-2-6-13(16)10-17-14-9-12-5-1-3-7-15(12)18-11-14/h1-11,19H |
InChI Key |
ORSPJBCSWFMOPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)N=CC3=CC=CC=C3O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 2-(Quinolin-3-yliminomethyl)phenol, a comparative analysis with structurally or functionally related compounds is provided below:
Structural Analogues
3-Chloro-N-phenyl-phthalimide Structure: A phthalimide derivative with a chloro substituent and phenyl group (Fig. 1, ). Key Differences: Lacks the quinoline and phenolic moieties, instead featuring a rigid isoindole-1,3-dione core. Applications: Primarily used in polymer synthesis (e.g., polyimides) due to its anhydride reactivity, contrasting with the medicinal focus of quinoline-based Schiff bases .
3-(4-Chlorophenyl)-1-(2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one Structure: A quinoline-chalcone hybrid with a ketone-linked enone system (). Key Differences: Replaces the imine bridge with a conjugated α,β-unsaturated ketone (chalcone). This enhances π-electron delocalization, affecting UV absorption and redox behavior. Bioactivity: Exhibits antimalarial and anticancer properties due to the chalcone moiety, whereas Schiff bases like 2-(Quinolin-3-yliminomethyl)phenol are more studied for metal coordination and antimicrobial effects .
Physicochemical Properties
*Estimated based on analogous Schiff bases.
Q & A
Q. What synthetic methodologies are recommended for preparing 2-(Quinolin-3-yliminomethyl)phenol, and how can reaction parameters be optimized?
The synthesis of quinoline-derived Schiff bases like 2-(Quinolin-3-yliminomethyl)phenol typically involves condensation reactions between quinoline-3-carbaldehyde derivatives and substituted phenols. Key steps include:
- Reagent selection : Use catalysts like acetic acid or p-toluenesulfonic acid to enhance imine bond formation .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility and reaction rates compared to protic solvents .
- Temperature control : Reactions performed at 60–80°C under reflux yield higher purity products .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) effectively isolates the target compound .
Q. Which analytical techniques are critical for structural characterization of 2-(Quinolin-3-yliminomethyl)phenol?
- Spectroscopy :
- ¹H/¹³C NMR : Assigns proton environments and confirms the imine (C=N) bond at ~160 ppm .
- FT-IR : Identifies phenolic O-H stretches (~3300 cm⁻¹) and C=N vibrations (~1620 cm⁻¹) .
- X-ray crystallography : Resolves molecular geometry and hydrogen-bonding networks. SHELX software (e.g., SHELXL) refines crystal structures with R-factors < 0.06 .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 291.1234) .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic properties and reactivity of 2-(Quinolin-3-yliminomethyl)phenol?
DFT calculations (e.g., B3LYP/6-31G*) predict:
- Frontier molecular orbitals : HOMO-LUMO gaps (~4.2 eV) correlate with charge-transfer capabilities .
- Electrostatic potential maps : Highlight nucleophilic regions (phenolic oxygen) and electrophilic sites (imine nitrogen) .
- Thermochemistry : Atomization energies and ionization potentials match experimental data within ±2.4 kcal/mol when hybrid functionals (e.g., B3LYP) include exact exchange terms .
Q. What experimental and computational strategies resolve discrepancies in reaction regioselectivity for quinoline-based Schiff bases?
Q. How do molecular interactions in 2-(Quinolin-3-yliminomethyl)phenol crystals influence its supramolecular assembly?
Q. What in vitro assays are suitable for evaluating the bioactivity of 2-(Quinolin-3-ylimimonethyl)phenol?
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